Ferric subsulfate

Overview

Description

Ferric subsulfate is a stypic or hemostatic agent that causes agglutination of surface proteins resulting in local hemostasis . It is used after superficial skin biopsies .

Synthesis Analysis

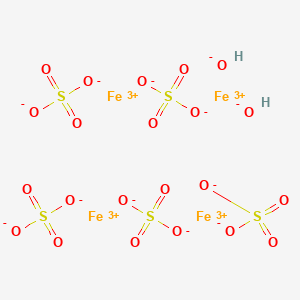

Ferric subsulfate solution is prepared from ferrous sulfate, sulfuric acid, and nitric acid . It contains, per 100 mL, basic ferric sulfate equivalent to not less than 20g and not more than 22g of iron .Molecular Structure Analysis

The molecular formula of Ferric subsulfate is H2Fe4O22S5 . The structure solution performed by the Endeavour program, from new X-ray powder diffraction (XRPD) data, indicated that the correct space group of the monoclinic polytype of FeOHSO4 is C2/c .Chemical Reactions Analysis

Ferric subsulfate is a stypic or hemostatic agent that causes agglutination of surface proteins resulting in local hemostasis . It is used after superficial skin biopsies .Physical And Chemical Properties Analysis

The molecular formula of Ferric subsulfate is H2Fe4O22S5 . The average mass is 737.708 Da and the monoisotopic mass is 737.503906 Da .Scientific Research Applications

Medical Applications :

- Hemostasis in Cervical Procedures : Ferric subsulfate is effectively used for hemostasis following cervical punch biopsies and in various dermatological and dental procedures due to its styptic properties, which involve the agglutination of protein causing blood vessels to seal (Tam, Lee, & Ngan, 2005).

- Compounded Monsel’s Agent in Gynaecology : It has been used as a cost-effective, safe, and effective haemostatic agent in routine cervical conisations and gynaecological biopsies (Capacho & Alcobia, 2014).

- Treatment of Monsel Solution Tattoo : Rare cases of tattoo reactions caused by Monsel solution can be successfully treated with cryotherapy (Shuster & Do, 2015).

Environmental Applications :

- Decolorization and Mineralization of Contaminants : Ferric subsulfate, as part of an Fe(III)/sulfite/persulfate system, has been used for the rapid decolorization and partial mineralization of dyeing wastewater at near-neutral pH values (Liu et al., 2016).

- Soil and Water Decontamination : It has been explored for activating persulfate to generate sulfate radicals, aiding in the removal of organic pollutants and metals in water and soil (Karim et al., 2020).

- In Situ Chemical Oxidation of Groundwater Contaminants : Ferric subsulfate, in the form of iron oxhydroxides, has been studied for its role in the decomposition of persulfate in groundwater, facilitating the conversion into reactive oxidants for contaminant degradation (Liu, Bruton, Doyle, & Sedlak, 2014).

Other Applications :

- Synthesis in Organic Chemistry : Ferric hydrogensulfate, a related compound, has been used as a catalyst in the synthesis of various organic compounds, demonstrating high reactivity and reusability (Waghmare, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

iron(3+);dihydroxide;pentasulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Fe.5H2O4S.2H2O/c;;;;5*1-5(2,3)4;;/h;;;;5*(H2,1,2,3,4);2*1H2/q4*+3;;;;;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPKWKCLDUOTMP-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4H2O22S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893846 | |

| Record name | Ferric subsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferric subsulfate | |

CAS RN |

1310-45-8 | |

| Record name | Ferric subsulfate [USP:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric subsulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ferric subsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron dihydroxide pentakis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SUBSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QJ8WS6V8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.